molecular formula C19H20ClN3O B353509 1-[(4-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole CAS No. 7188-79-6

1-[(4-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole

Cat. No.: B353509
CAS No.: 7188-79-6
M. Wt: 341.8g/mol
InChI Key: NPQUNOKMEXBAMH-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the benzimidazole class of chemicals This compound is characterized by the presence of a benzimidazole core, a 4-chlorobenzyl group, and a morpholinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the benzimidazole core.

    Attachment of Morpholinylmethyl Group: The morpholinylmethyl group can be attached through a Mannich reaction, where the benzimidazole core reacts with formaldehyde and morpholine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole core or the 4-chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-[(4-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole can be compared with other similar compounds, such as:

    1-(4-chlorobenzyl)-2-(4-morpholinylmethyl)-1H-pyrazolo(3,4-d)pyrimidine: Similar structure but different core.

    N-(4-chlorobenzyl)-1-methyl-6-(4-morpholinylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide: Similar substituents but different core structure.

The uniqueness of this compound lies in its specific combination of functional groups and the benzimidazole core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O/c20-16-7-5-15(6-8-16)13-23-18-4-2-1-3-17(18)21-19(23)14-22-9-11-24-12-10-22/h1-8H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQUNOKMEXBAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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